molecular formula C11H10O2 B2721061 Methyl 2-ethynyl-4-methylbenzoate CAS No. 2113642-19-4

Methyl 2-ethynyl-4-methylbenzoate

Cat. No.: B2721061
CAS No.: 2113642-19-4
M. Wt: 174.199
InChI Key: UZLHXPUYRAHUSR-UHFFFAOYSA-N
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Description

Methyl 2-ethynyl-4-methylbenzoate is a substituted benzoate ester featuring an ethynyl (-C≡CH) group at the 2-position and a methyl (-CH₃) group at the 4-position of the benzene ring. This compound belongs to a class of aromatic esters with applications in organic synthesis, pharmaceutical intermediates, and materials science. The ethynyl group confers unique reactivity, enabling participation in click chemistry (e.g., Huisgen cycloaddition), while the methyl ester moiety enhances solubility in non-polar solvents .

Properties

IUPAC Name

methyl 2-ethynyl-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-4-9-7-8(2)5-6-10(9)11(12)13-3/h1,5-7H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLHXPUYRAHUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-ethynyl-4-methylbenzoate can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction , where an aryl halide reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions and produces the desired product with high yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-ethynyl-4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 2-ethynyl-4-methylbenzoate involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Functional Group Variations and Reactivity

a. Methyl 4-acetamido-2-hydroxybenzoate ()

  • Structure : Contains a hydroxy (-OH) group at position 2 and an acetamido (-NHCOCH₃) group at position 3.
  • Reactivity : The hydroxy group increases polarity and hydrogen-bonding capacity, making it suitable for pharmaceutical applications (e.g., prodrug synthesis). The acetamido group participates in amidation reactions .
  • Applications : Used as a precursor for antibacterial and anti-inflammatory agents.

b. Methyl 2-(4-ethoxy-4-oxobutanamido)benzoate ()

  • Structure : Features an ethoxy-oxobutanamido side chain at position 2.
  • Reactivity : The amide and ester groups allow for peptide coupling and hydrolysis-driven modifications.
  • Physical Properties: Molecular weight = 279.29 g/mol (C₁₄H₁₇NO₅), higher than Methyl 2-ethynyl-4-methylbenzoate due to the extended side chain .

c. Methyl salicylate ()

  • Structure : Simple ester with a hydroxy group at position 2.
  • Volatility : Boiling point = 222°C, lower than this compound due to reduced steric hindrance.
  • Applications : Widely used in fragrances and topical analgesics .

Physicochemical Properties (Table 1)

Compound Molecular Formula Key Functional Groups Boiling Point (°C) Solubility Trends
This compound* C₁₁H₁₀O₂ Ethynyl, Methyl ester ~250–280 (est.) Moderate in organic solvents
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₄ Hydroxy, Acetamido >300 Polar solvents (DMSO, EtOH)
Methyl salicylate C₈H₈O₃ Hydroxy 222 Ethanol, ether
Methyl 2-(4-ethoxy-4-oxobutanamido)benzoate C₁₄H₁₇NO₅ Amide, Ethoxy ester Not reported DMF, dichloromethane

*Estimated properties based on analogs.

Biological Activity

Methyl 2-ethynyl-4-methylbenzoate is a compound of increasing interest in biological research due to its potential antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an ethynyl group and a methyl group attached to a benzoate framework. This structural configuration contributes to its distinct reactivity and biological activities.

Property Value
Molecular FormulaC11H10O2
Molecular Weight174.20 g/mol
CAS Number2113642-19-4
AppearanceColorless liquid

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate key signaling pathways associated with cell growth, apoptosis, and metabolism, which are crucial for its anticancer effects.

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various pathogens. It may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Activity : Research highlights its potential in inhibiting cancer cell proliferation, particularly in breast cancer models (e.g., MCF-7 cells). The compound's mechanism involves interference with cell cycle progression and induction of apoptosis.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Anticancer Activity : One study demonstrated that the compound exhibited a 50% inhibitory concentration (IC50) of approximately 27 nM against MCF-7 cells, indicating potent anticancer activity. The treatment resulted in significant growth inhibition at low doses in xenograft models .
  • Antimicrobial Testing : Another study evaluated the compound's efficacy against common bacterial strains. Results showed that it inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in infectious diseases.

Comparative Analysis

When compared to structurally similar compounds such as methyl benzoate and ethyl benzoate, this compound stands out due to its unique ethynyl group, which enhances its reactivity and biological activity.

Compound Key Features Biological Activity
Methyl benzoateSimple ester without ethynyl groupLimited antimicrobial activity
Ethyl benzoateSimilar structure with an ethyl groupModerate biological activity
This compoundUnique ethynyl and methyl groupsStrong antimicrobial and anticancer properties

Future Perspectives

The ongoing research into this compound suggests promising avenues for drug development. Its unique structural characteristics may allow for further modifications to enhance potency and selectivity against specific targets. The exploration of its mechanisms could lead to novel therapeutic strategies in treating cancer and infectious diseases.

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